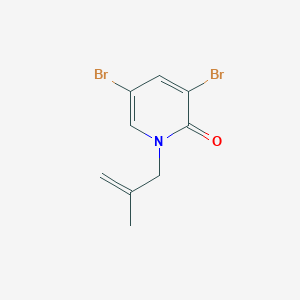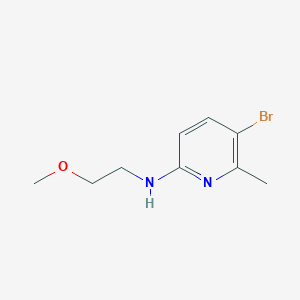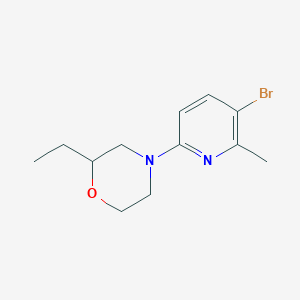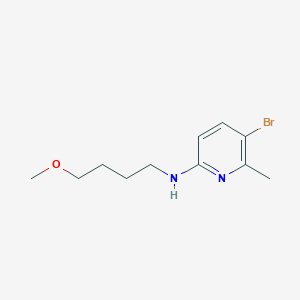
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyridine derivative and is known for its unique properties that make it suitable for use in different research studies.
Wirkmechanismus
The mechanism of action of 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine is not well understood. However, studies have shown that the compound has a potent inhibitory effect on certain enzymes, including tyrosine kinases. This inhibition can lead to the suppression of cell growth and proliferation, making the compound a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has an inhibitory effect on the growth of cancer cells. The compound has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine in lab experiments include its high purity, stability, and ease of synthesis. The compound is also readily available, making it a cost-effective option for research studies. However, the limitations of using the compound include its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine in scientific research. One potential direction is the development of new drugs for the treatment of cancer and neurological disorders. The compound can also be used as a tool for studying the mechanisms of enzyme inhibition and cell growth. Further studies are needed to fully understand the potential applications of this compound in various fields of research.
Conclusion:
In conclusion, 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine is a chemical compound that has various scientific research applications. The compound has unique properties that make it suitable for use in different research studies. The synthesis method has been optimized to achieve a high yield of the compound, and the compound has been shown to have various biochemical and physiological effects. While there are limitations to using the compound, there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxaldehyde with 2-(methylsulfonyl)ethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis method has been optimized to achieve a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine has various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of new compounds with potential therapeutic properties. The compound has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-7-8(10)3-4-9(12-7)11-5-6-15(2,13)14/h3-4H,5-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGIWHIISXJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCS(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-N-(2-methylsulfonylethyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)


![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)



![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
